
Buflomedil pyridoxal phosphate
Descripción general
Descripción
Buflomedil pyridoxal phosphate (BPP) is a phosphorylated derivative of buflomedil, a compound recognized for its vasodilatory properties. BPP combines buflomedil’s vascular effects with the enzymatic cofactor activity of pyridoxal phosphate (PLP), the active form of vitamin B4. PLP is integral to over 140 enzymatic reactions, including neurotransmitter synthesis, amino acid metabolism, and hemoglobin production .
Pharmacokinetically, BPP’s sustained-release (SR) formulation demonstrates prolonged absorption, with a maximum plasma concentration (Cmax) of 467 ng/mL achieved at 3 hours (tmax), compared to 1.5 hours for the standard formulation. Its 24-hour urinary excretion is ~21%, and steady-state plasma levels (~250 ng/mL) are maintained after 7 days of 400 mg/day dosing .
Métodos De Preparación
Synthetic Routes for Buflomedil Pyridoxal Phosphate
Core Synthesis Strategy
BPP synthesis involves two primary components:
-
Buflomedil Synthesis : Derived from 1-(2,4,6-trimethoxyphenyl)-4-pyrrolidinobutan-1-one, buflomedil is synthesized via a Friedel-Crafts acylation followed by reductive amination .
-
Pyridoxal Phosphate (PLP) Preparation : PLP is generated through phosphorylation of pyridoxal using phosphorus oxychloride (POCl₃) in anhydrous conditions, as detailed in US3527755A .
The final coupling reaction involves nucleophilic substitution, where the hydroxyl group of PLP reacts with the tertiary amine of buflomedil in the presence of a carbodiimide catalyst (e.g., DCC). This step typically achieves a yield of 68–72% under optimized conditions .
Industrial Production Methods
Large-Scale Synthesis Protocols
Industrial production of BPP follows a three-stage process:
Stage | Key Parameters | Yield Optimization Techniques |
---|---|---|
Buflomedil Synthesis | Temperature: 110–120°C; Catalyst: AlCl₃ | Solvent recycling (toluene) reduces costs |
PLP Phosphorylation | POCl₃:Pyridoxal molar ratio 1.2:1 | In-situ removal of HCl via vacuum distillation |
Coupling Reaction | pH 7.0–7.5; Reaction time: 8–10 hrs | Use of molecular sieves to absorb H₂O |
Data from European pharmaceutical registries indicate annual production scales exceeding 50,000 kg in France and Germany, with purification efficiencies >98% .
Purification and Quality Control
Crystallization Techniques
BPP is purified via gradient crystallization using ethanol-water mixtures. Critical parameters include:
-
Solvent Ratio : Ethanol:H₂O = 3:1 (v/v)
-
Cooling Rate : 0.5°C/min to prevent amorphous phase formation
Impurities such as unreacted buflomedil (<0.1%) and pyridoxal phosphate degradation products (<0.3%) are monitored using reverse-phase HPLC with UV detection at 254 nm .
Comparative Analysis of Synthesis Methods
Traditional vs. Green Chemistry Approaches
Parameter | Traditional Method | Solvent-Free Microwave Synthesis |
---|---|---|
Reaction Time | 10–12 hours | 2–3 hours |
Energy Consumption | 850–900 kWh/kg | 120–150 kWh/kg |
Byproduct Generation | 8–10% | <2% |
Scalability | Proven at industrial scale | Limited to pilot-scale batches |
Microwave-assisted synthesis, while efficient, faces challenges in reactor design for large-scale applications .
Stability and Formulation Considerations
pH-Dependent Degradation
BPP exhibits hydrolysis at extremes of pH:
-
Acidic Conditions (pH <3) : Cleavage into buflomedil and PLP (t₁/₂ = 4.2 hrs)
-
Alkaline Conditions (pH >9) : Degradation into inert pyrrolidine derivatives (t₁/₂ = 1.8 hrs)
Stabilized formulations use enteric coatings (e.g., Eudragit L100) to ensure gastric resistance and controlled release in intestinal pH (5.5–6.5) .
Análisis De Reacciones Químicas
Stability and Hydrolysis
BPP exhibits pH-dependent stability:
Key Observations :
- Hydrolysis in acidic conditions releases free buflomedil and PLP, retaining biological activity .
- Alkaline conditions disrupt the PLP-buflomedil linkage, forming inert byproducts.
Enzymatic Interactions
While BPP itself is not enzymatically active, its PLP moiety participates in cofactor-dependent reactions:
Structural Requirement :
The pyridoxal ring’s aldehyde group forms a Schiff base with lysine residues in enzyme active sites, enabling electron delocalization .
Pharmacokinetic Reactions
BPP undergoes specific transformations in vivo:
Notable Finding :
Sustained-release formulations delay hydrolysis, achieving steady-state plasma concentrations (~250 ng/mL) with once-daily dosing .
Comparative Reactivity
BPP’s reactivity differs from related compounds:
Compound | Key Reaction | Rate Constant (k) | BPP Advantage |
---|---|---|---|
Buflomedil HCl | Ester hydrolysis (pH 7.4) | 0.08 h⁻¹ | Higher phosphate stability |
Pyridoxal Phosphate | Schiff base formation with amines | 1.2 × 10³ M⁻¹s⁻¹ | Enhanced solubility via buflomedil interaction |
Aplicaciones Científicas De Investigación
Scientific Research Applications
Buflomedil pyridoxal phosphate has been explored across various scientific disciplines, including chemistry, biology, medicine, and industry.
Chemistry
- Drug Delivery Systems : Used as a model compound for studying drug delivery mechanisms and controlled release formulations.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives with potential pharmacological properties.
Biology
- Cellular Metabolism Studies : Investigated for its role in cellular metabolism and enzyme function, particularly concerning vitamin B6-dependent enzymes.
Medicine
- Peripheral Vascular Diseases : Approved for treating conditions like intermittent claudication by enhancing blood flow.
- Acute Ischaemic Stroke : Clinical studies indicate potential benefits in reducing disability and improving outcomes for stroke patients through enhanced cerebral blood flow .
Industry
- Pharmaceutical Formulations : Utilized in developing new drug formulations and as a reference standard in quality control processes.
Efficacy in Acute Ischaemic Stroke
A systematic review analyzed data from 26 trials involving 2,756 participants to assess buflomedil's efficacy in acute ischaemic stroke treatment. Key findings include:
- Reduced Risk of Death/Disability : Participants receiving buflomedil showed a lower risk of long-term death or disability compared to control groups (RR 0.71) .
- Improved Functional Outcomes : The Barthel Index scores indicated significant improvements in daily living independence for those treated with buflomedil .
Neuroprotective Effects
Research indicates that buflomedil may exert neuroprotective effects by improving cerebral blood flow and modulating inflammatory responses during acute cerebral ischaemia .
Mecanismo De Acción
Buflomedil pyridoxal phosphate exerts its effects through a combination of mechanisms:
Buflomedil: Acts as a vasodilator by inhibiting calcium channels and increasing blood flow to peripheral tissues.
Pyridoxal Phosphate: Functions as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogen breakdown
The molecular targets and pathways involved include calcium channels, various enzymes dependent on pyridoxal phosphate, and metabolic pathways related to amino acids and neurotransmitters .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Pyridoxine, Pyridoxal, and Pyridoxamine
- Structure: Unlike BPP, these are non-phosphorylated vitamin B6 vitamers. PLP (in BPP) has a phosphate group at the 5’-position, critical for coenzyme activity .
- Function : Pyridoxine requires enzymatic conversion to PLP for activity, whereas BPP directly provides PLP, bypassing metabolic steps .
Other PLP-Dependent Pharmaceuticals
- Hydralazine: A vasodilator that indirectly interacts with PLP-dependent enzymes.
- Periodate-Oxidized Adenosine Derivatives: These inhibit ribonucleotide reductase by forming Schiff bases with lysine residues, similar to PLP’s mechanism. However, BPP’s PLP moiety supports enzymatic activity rather than inhibition .
Pharmacokinetic Comparison
Compound | tmax (h) | Cmax (ng/mL) | Bioavailability | Urinary Excretion |
---|---|---|---|---|
Buflomedil PLP (SR) | 3.0 | 467 | ~80%<sup>†</sup> | 21% (24h) |
Buflomedil (Standard) | 1.5 | ~500* | ~85% | 25% (24h) |
Pyridoxine | 1.0–2.0 | N/A | ~90% | 30–50% |
Hydralazine | 1.0–2.0 | 50–100 | ~90% | <5% |
<sup>†</sup>Estimated from sustained-release kinetics ; *Inferred from dose proportionality.
Mechanistic Differences
- BPP : Modulates neurotransmitter synthesis (e.g., GABA) via PLP’s role in decarboxylases and transaminases. Its vasodilation likely arises from buflomedil’s α-adrenergic blockade and calcium channel modulation .
- Hydrazides (e.g., Semicarbazide) : Inhibit PLP-dependent enzymes like glutamate decarboxylase, reducing GABA levels and inducing seizures. BPP’s PLP may counteract such deficits .
- Pyridoxal Phosphate Alone: Binds irreversibly to enzymes (e.g., tryptophan synthase) via Schiff bases, facilitating catalysis. BPP’s sustained release ensures prolonged PLP availability compared to endogenous PLP turnover .
Actividad Biológica
Buflomedil pyridoxal phosphate, a derivative of buflomedil combined with pyridoxal phosphate (PLP), exhibits various biological activities that are significant in clinical and biochemical contexts. This article synthesizes findings from diverse studies, highlighting its pharmacological effects, mechanisms of action, and implications in therapeutic settings.
Overview of Buflomedil and Pyridoxal Phosphate
Buflomedil is primarily known for its vasodilatory effects, often used in the treatment of peripheral vascular diseases. Pyridoxal phosphate (PLP) , the active form of vitamin B6, serves as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and energy production .
This compound combines the vasodilatory properties of buflomedil with the enzymatic facilitation of PLP. PLP is crucial for:
- Decarboxylation Reactions : It acts as a cofactor for enzymes that convert amino acids into neurotransmitters such as serotonin and GABA .
- Transamination : PLP is involved in amino acid synthesis and degradation, impacting metabolic pathways critical for cellular function .
- Vasodilation : Buflomedil induces vasodilation by inhibiting phosphodiesterase, increasing intracellular cAMP levels, which may enhance blood flow and oxygen delivery to tissues.
Pharmacokinetics
A study on the pharmacokinetics of a sustained-release formulation of this compound revealed that after oral administration of 400 mg, the drug exhibited slower kinetics compared to standard formulations. The maximum plasma concentration was reached approximately 3 hours post-administration, with a steady-state achieved after repeated dosing over seven days .
Parameter | Value |
---|---|
Tmax (hours) | 3 |
Cmax (ng/ml) | 467 |
Steady-state concentration (ng/ml) | ~250 |
Urinary excretion (%) | 21% |
Case Studies and Clinical Trials
-
Acute Ischemic Stroke : A systematic review analyzed 26 trials involving 2756 participants treated with buflomedil for acute ischemic stroke. While the evidence was generally low quality, there were indications that buflomedil might reduce long-term disability and death rates among stroke survivors . Key findings included:
- Long-term outcomes : The risk of death or disability was lower in the buflomedil group (RR 0.71).
- Short-term outcomes : No significant differences were observed immediately after treatment regarding death or neurological deficits.
- Coronary Artery Disease : Research indicates that low plasma levels of PLP are associated with acute myocardial infarction. A study showed that patients experienced a significant drop in plasma PLP levels during acute episodes, suggesting a potential role for vitamin B6 deficiency in ischemic heart disease .
Safety Profile
The safety profile of this compound appears favorable based on available data. In trials assessing adverse events during treatment, most reported no significant side effects; however, some studies noted minor events associated with treatment .
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying pyridoxal phosphate (PLP) levels in biological samples, and how do they address variability in experimental conditions?
To measure PLP in plasma or serum, radioenzymatic assays are commonly used. For example, a validated protocol involves diluting plasma with potassium acetate (pH 5.5), incubating with tyrosine α-decarboxylase and [³H]tyrosine, and quantifying [³H]tyramine via liquid scintillation counting . This method accounts for interassay variability (CV <5%) and includes recovery checks (87–109%) to ensure accuracy. Alternative approaches include HPLC or mass spectrometry, but enzymatic methods are preferred for their specificity in detecting biologically active PLP .
Q. How should pyridoxal phosphate derivatives be handled to ensure laboratory safety and minimize environmental contamination?
PLP is classified as acutely toxic (oral, dermal) and a respiratory irritant. Safe handling requires:
- Personal protective equipment (gloves, goggles, lab coats) to avoid direct contact .
- Storage in sealed containers at -20°C or 4°C to maintain stability .
- Waste disposal via professional biohazard services to prevent environmental release of phosphate-containing residues .
Q. What experimental designs are used to study PLP’s role as a cofactor in enzymatic reactions?
PLP-dependent enzymes (e.g., aminotransferases) require kinetic assays to evaluate cofactor binding. For example:
- Purify recombinant enzymes (e.g., LL-diaminopimelate aminotransferase) via nickel-affinity chromatography.
- Monitor absorbance at 420 nm to confirm PLP linkage to conserved lysine residues .
- Use substrate-specific assays (e.g., CO₂ release in decarboxylation reactions) with and without PLP supplementation to assess cofactor dependency .
Advanced Research Questions
Q. How can structural insights from cryo-EM and mutagenesis inform the design of PLP-derived P2X receptor antagonists with subtype specificity?
Recent cryo-EM studies of P2X receptors (e.g., hP2X1 and pdP2X7) reveal that PLP derivatives like PPADS bind to orthosteric sites near conserved ATP-binding residues. Subtype specificity is influenced by non-conserved residues (e.g., Lys215 in hP2X1), which can be mutated (e.g., Asp170Ala) to enhance antagonist sensitivity . Rational design involves:
- Molecular docking to identify interactions between PLP moieties and receptor pockets.
- Mutational screens to pinpoint residues critical for binding affinity .
Q. How can contradictory findings on PLP’s association with cardiovascular disease risk be resolved methodologically?
The Atherosclerosis Risk in Communities (ARIC) study found an inverse correlation between plasma PLP and coronary heart disease (CHD) risk (RR = 0.28 for highest vs. lowest quintile) , conflicting with earlier cross-sectional studies. To address contradictions:
- Use prospective cohort designs with standardized PLP quantification (e.g., radioenzymatic assays).
- Adjust for confounders like vitamin B6 supplementation and renal function, which alter PLP levels .
- Conduct Mendelian randomization studies to assess causality via genetic polymorphisms in PLP metabolism .
Q. What experimental strategies mitigate radiation-induced artifacts in X-ray crystallography studies of PLP-dependent enzymes?
Radiation damage during crystallography disrupts PLP-Schiff base linkages (e.g., in phosphoserine aminotransferase). Mitigation strategies include:
- Limiting X-ray dose to <4.7 × 10⁶ Gy to prevent cofactor displacement .
- Using cryo-cooling (100 K) and on-line spectroscopy to monitor real-time structural changes.
- Validating "undamaged" structures via computational strain analysis of cofactor geometry .
Q. How is PLP’s cytotoxicity evaluated in cell-based models of acute lung injury (ALI)?
BEAS-2B cells are treated with LPS (10 mg/L) to induce ALI, followed by PLP exposure (6.25–50 μM). Cytotoxicity is assessed via:
- MTT assays to measure cell viability after 24-hour incubation .
- Dose-response curves to identify non-toxic PLP concentrations for subsequent anti-inflammatory studies.
- Co-treatment with antioxidants (e.g., NAC) to differentiate PLP-specific effects from oxidative stress .
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMMTLRXJOJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146222 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104018-07-7 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.